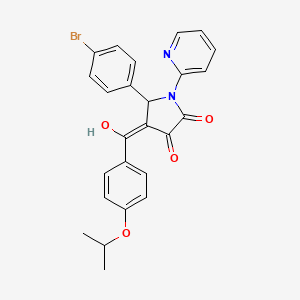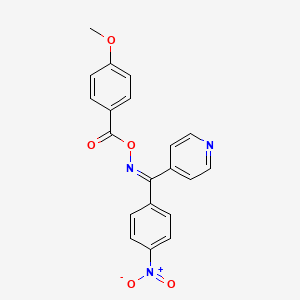![molecular formula C16H17BrN4O3 B5328410 N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5328410.png)
N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide, commonly known as 'BFPA', is a chemical compound that has been used in scientific research for various applications. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation.
科学的研究の応用
BFPA has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. BFPA has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, BFPA has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
作用機序
BFPA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and differentiation. CK2 has been implicated in various diseases, including cancer and neurodegenerative diseases. BFPA inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
BFPA has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and protect against neurodegeneration. In addition, BFPA has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus. However, BFPA has also been shown to have some toxic effects, including hepatotoxicity and nephrotoxicity.
実験室実験の利点と制限
BFPA has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been shown to have various biochemical and physiological effects. It is also relatively easy to synthesize. However, BFPA has some limitations for lab experiments. It has some toxic effects, which can limit its use in certain experiments. In addition, BFPA is relatively expensive compared to other CK2 inhibitors.
将来の方向性
There are several future directions for research on BFPA. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. In addition, there is a need to investigate the potential toxic effects of BFPA in more detail, including its effects on liver and kidney function. Finally, there is a need to develop more potent and selective CK2 inhibitors based on the structure of BFPA.
合成法
BFPA can be synthesized by reacting 5-bromo-2-pyridinecarboxylic acid with 2-(4-(2-furoyl)piperazin-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction yields BFPA as a white solid with a melting point of 196-198°C.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O3/c17-12-3-4-14(18-10-12)19-15(22)11-20-5-7-21(8-6-20)16(23)13-2-1-9-24-13/h1-4,9-10H,5-8,11H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBMKOWWELMIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-5-[1-(2-furoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5328343.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5328371.png)
![N-(2,4-difluorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5328377.png)
![N-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5328379.png)
![N-isobutyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B5328381.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-[(1-propylcyclobutyl)methyl]acetamide](/img/structure/B5328382.png)
![N'-{[2-(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5328390.png)
![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B5328392.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5328394.png)
![1-(2-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5328400.png)
![(3aR*,7aS*)-2-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5328404.png)
